Silberlactat

Übersicht

Beschreibung

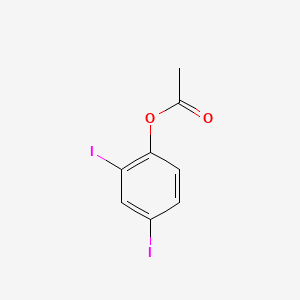

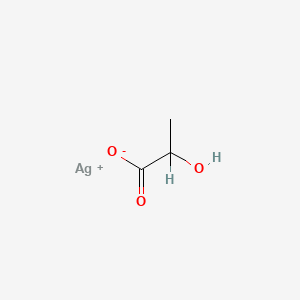

Silver lactate is an organic chemical compound, a salt formed from silver and lactic acid. Its chemical formula is CH₃CH(OH)COOAg, and it appears as a gray to purple powder or flakes . This compound is known for its antimicrobial properties and is used in various applications, including cosmetics and medicine.

Wissenschaftliche Forschungsanwendungen

Silver lactate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and for the synthesis of coordination compounds.

Medicine: It is used as an antimicrobial agent in surgical antiseptics and for the treatment of thermal wounds. Silver lactate’s antimicrobial properties make it effective in inhibiting the growth of bacteria and other microorganisms.

Wirkmechanismus

Target of Action

Silver lactate is an organic chemical compound, a salt of silver and lactic acid

Mode of Action

Silver ions, which would be released from silver lactate in solution, are known to interact with thiol groups in proteins, disrupting their function . They can also intercalate with DNA, inhibiting replication .

Biochemical Pathways

Lactate, a component of silver lactate, plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It’s involved in the lactate shuttle and lactylation, which are crucial in acute and chronic inflammatory responses .

Pharmacokinetics

It’s known that silver lactate is soluble in water , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of silver lactate.

Result of Action

Lactate has been shown to play a regulatory role in different aspects of energy metabolism and signal transduction . It’s also involved in various physiological and pathological processes, including inflammation and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver lactate. For instance, physicochemical properties such as ionic strength and pH can influence the stability of silver nanoparticles in water . Furthermore, the presence of other substances, such as organic acids or detergents, can influence the antimicrobial activity of silver compounds .

Biochemische Analyse

Biochemical Properties

Silver lactate interacts with various biomolecules. For instance, it reacts with triphenylphosphine gold chloride to obtain colorless triphenylphosphine gold lactate . It also reacts with a tetraphosphine ligand, dppbpda, to obtain a coordination polymer .

Cellular Effects

The cellular effects of silver lactate are not well-studied. Silver ions, which could be released from silver lactate, are known to interact with various cellular processes. They can bind to proteins, disrupting their function, and can also interact with cell signaling pathways and gene expression .

Molecular Mechanism

It is known that silver ions can bind to proteins and other biomolecules, disrupting their function . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Silver ions, which could be released from silver lactate, are known to have long-term effects on cellular function .

Dosage Effects in Animal Models

High doses of lactate, which could be released from silver lactate, have been shown to serve as an important cardiac fuel during crises .

Metabolic Pathways

Silver lactate is involved in various metabolic pathways. Lactate, which could be released from silver lactate, plays a regulatory role in different aspects of energy metabolism and signal transduction .

Transport and Distribution

Silver ions, which could be released from silver lactate, are known to be transported and distributed within cells and tissues .

Subcellular Localization

Silver ions, which could be released from silver lactate, have been shown to be localized in various subcellular compartments .

Vorbereitungsmethoden

Silver lactate can be synthesized through the reaction of silver carbonate with lactic acid . The reaction typically involves dissolving silver carbonate in lactic acid under controlled conditions to form silver lactate. This method is commonly used in laboratory settings. Industrial production methods may involve more advanced techniques to ensure purity and scalability.

Analyse Chemischer Reaktionen

Silver lactate undergoes several types of chemical reactions:

Oxidation and Reduction: Silver ions in silver lactate can participate in redox reactions. For example, silver lactate can react with reducing agents to form metallic silver.

Substitution: Silver lactate can react with various ligands to form coordination compounds.

Precipitation: Silver lactate can be used as a reagent for the precipitation of uric acid.

Common reagents used in these reactions include triphenylphosphine, gold chloride, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Silver lactate can be compared with other silver-based compounds and lactates:

Silver Nitrate (AgNO₃): Like silver lactate, silver nitrate has antimicrobial properties but is more commonly used in medical applications for cauterization and disinfection.

Zinc Lactate (Zn(C₃H₅O₃)₂): Zinc lactate is used in dental care products for its antimicrobial properties but is less effective than silver lactate in broader applications.

Copper Lactate (Cu(C₃H₅O₃)₂): Copper lactate is used in agriculture as a fungicide but does not have the same level of antimicrobial efficacy as silver lactate.

Silver lactate’s unique combination of silver and lactic acid provides it with distinct properties that make it suitable for a variety of applications, particularly where antimicrobial action is desired.

Eigenschaften

IUPAC Name |

silver;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEWRZSPCQHBOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875568 | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | L-(+)-Lactic acid silver salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15768-18-0, 80298-33-5, 128-00-7 | |

| Record name | Silver lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L(+)-Lactic acid silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

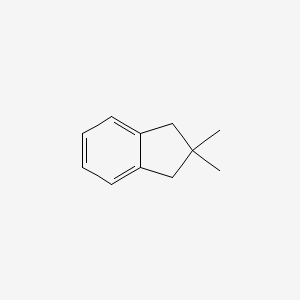

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

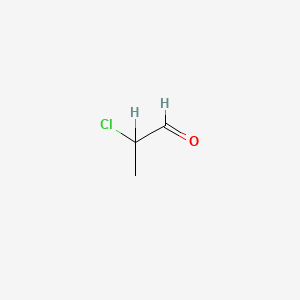

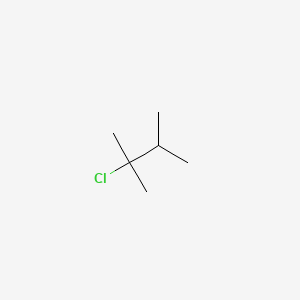

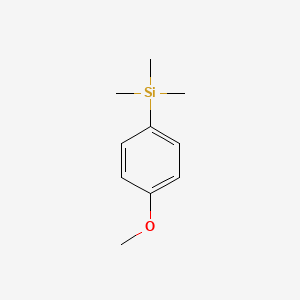

Feasible Synthetic Routes

Q1: How does silver lactate exert its antimicrobial effects?

A1: Silver lactate functions as an antimicrobial agent by releasing silver ions (Ag+). These ions interact with vital bacterial components, such as enzymes, DNA, and cell membranes, disrupting essential cellular processes and ultimately leading to bacterial death. [, , , , ]

Q2: Are there specific applications where silver lactate shows superior antimicrobial activity?

A2: Research indicates that silver lactate-loaded polyurethane exhibits enhanced antibacterial performance compared to other silver ion-loaded films, particularly against E. coli. This is attributed to the porous structure of the polyurethane facilitating silver ion release and interaction with bacteria. []

Q3: Has silver lactate been investigated for treating peri-implantitis?

A3: Yes, a study explored the use of silver lactate-containing alginate hydrogel as a delivery system for gingival mesenchymal stem cells (GMSCs) for peri-implantitis treatment. Silver lactate effectively inhibited the growth of Aggregatibacter actinomycetemcomitans, a key peri-implantitis pathogen. []

Q4: Can silver lactate be incorporated into wound dressings?

A4: Absolutely. Silver lactate's antimicrobial properties make it suitable for incorporation into various wound dressings, including hydrophilic polyurethane foam structures. This aims to prevent infection and promote wound healing. [, ]

Q5: What are the potential benefits of combining silver lactate with other antimicrobials?

A5: Combining silver lactate with other antimicrobials, like imazalil, can result in a synergistic biocidal effect, enhancing the overall efficacy against a broader spectrum of microorganisms. []

Q6: What is the molecular formula and weight of silver lactate?

A6: The molecular formula of silver lactate is C3H5AgO3, and its molecular weight is 196.96 g/mol. []

Q7: Are there methods for enhancing silver lactate stability in formulations?

A8: Liposomal encapsulation has been explored as a method to stabilize silver lactate and control its release, potentially improving its therapeutic efficacy. []

Q8: How does silver interact with cells at the molecular level?

A9: Silver ions (Ag+) released from silver lactate can bind to various cellular components, including DNA, RNA, proteins, and enzymes. This interaction disrupts vital cellular processes such as DNA replication, protein synthesis, and enzyme activity, leading to cell damage and death. [, , ]

Q9: Does silver lactate impact human cell function?

A10: While silver lactate exhibits antimicrobial properties, research shows it can also affect human cells. For example, silver lactate, along with methyl mercury and mercuric chloride, was found to decrease superoxide anion formation and chemotaxis in human polymorphonuclear leukocytes, potentially impairing the immune response. []

Q10: Can silver lactate affect tissue regeneration?

A11: Studies investigating silver lactate's use in peri-implantitis treatment demonstrated that it did not hinder the osteogenic differentiation of gingival mesenchymal stem cells (GMSCs) or human bone marrow mesenchymal stem cells (hBMMSCs), suggesting it may not negatively impact tissue regeneration. []

Q11: What analytical techniques are commonly employed to characterize silver lactate?

A12: ** Several analytical techniques are used to study silver lactate, including: * Reverse-phase high-performance liquid chromatography (RP-HPLC): This method allows for separating and quantifying silver lactate in the presence of degradation products, aiding in stability studies and quality control. [] * Field emission scanning electron microscopy (FESEM): This technique is valuable for visualizing the distribution of silver particles within materials like polyurethane films. [] * Fourier transform infrared (FTIR) spectroscopy: FTIR helps identify the functional groups present in silver lactate and investigate its interactions with other materials. [, ] * X-ray diffraction (XRD): XRD provides information about the crystalline structure of silver lactate and the presence of metallic silver. [] * Silver-109 NMR spectroscopy: This technique can be used to study the structure and dynamics of silver lactate in both solid and solution states. [] * Silver enhancement techniques:** In microscopy, silver enhancement techniques are used to visualize silver particles or gold nanoparticles conjugated to antibodies. Different silver enhancement solutions, such as silver lactate/hydroquinone/gum arabic, Ilford L4/Metol, and the Janssen IntenSE M kit, have been compared for their efficiency and reproducibility. [, , ]

Q12: Is silver lactate toxic to humans?

A13: While generally considered safe for topical use in appropriate concentrations, silver lactate can be toxic if ingested in large amounts. Systemic silver poisoning can lead to argyria, a condition characterized by irreversible bluish-gray discoloration of the skin and mucous membranes. []

Q13: Are there any long-term effects associated with silver exposure?

A14: Research on mice suggests that chronic exposure to silver, even at low levels, might lead to behavioral changes like hypoactivity, possibly due to silver accumulation in the central nervous system. [, ]

Q14: What safety precautions should be taken when handling silver lactate?

A15: When working with silver lactate, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment, such as gloves and safety glasses, to prevent skin and eye contact. []

Q15: What is the environmental impact of silver lactate?

A16: While bismuth has been proposed as a less toxic alternative to lead in shotgun pellets, studies show that bismuth from these pellets can accumulate in the tissues of animals, raising concerns about its potential environmental impact. [] More research is needed to determine the specific environmental impact of silver lactate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)